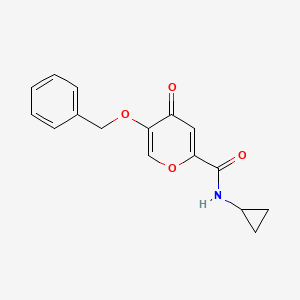![molecular formula C14H16F3NO3S2 B2762917 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415489-54-0](/img/structure/B2762917.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by its unique structure, which includes a dithiepan ring and a trifluoromethoxy benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Attachment of the Benzamide Group: The trifluoromethoxy benzamide moiety is introduced via a nucleophilic substitution reaction. This step often involves the use of a trifluoromethoxy benzoyl chloride and a suitable amine precursor.
Final Coupling: The final step involves coupling the dithiepan ring with the benzamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the dithiepan ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may have potential applications in the development of new pharmaceuticals. The presence of the trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the dithiepan ring could interact with biological targets in unique ways, potentially leading to new therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The trifluoromethoxy group is often found in compounds with significant biological activity, and the dithiepan ring could provide additional binding interactions with biological targets.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethoxy group could enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins, while the dithiepan ring could provide additional stabilization through sulfur interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-nitrobenzamide: Contains a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide makes it unique compared to its analogs. This group is known to enhance metabolic stability and bioavailability, making this compound potentially more effective in pharmaceutical applications. Additionally, the trifluoromethoxy group can influence the electronic properties of the compound, potentially leading to unique reactivity and interactions in chemical and biological systems.
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S2/c15-14(16,17)21-11-3-1-10(2-4-11)12(19)18-7-13(20)8-22-5-6-23-9-13/h1-4,20H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHBRLAFZKDPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
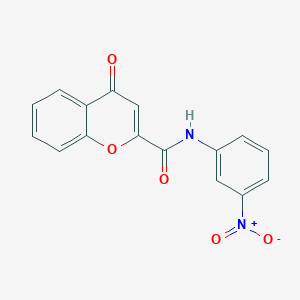
![2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
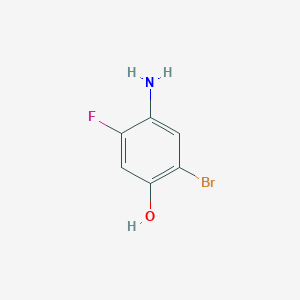
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
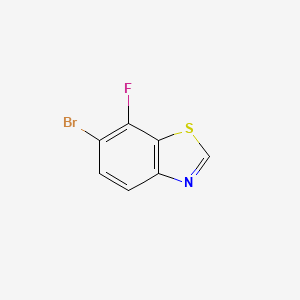
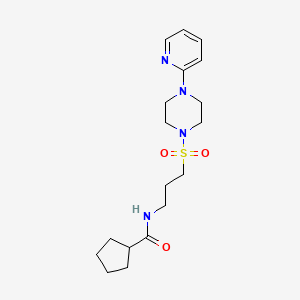
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2762844.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
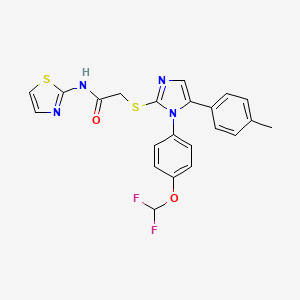
![N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
